molecular formula C7H11NO3S B2956502 9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione CAS No. 1453422-57-5

9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione

Cat. No. B2956502
CAS RN: 1453422-57-5
M. Wt: 189.23
InChI Key: RTOLTDXLIOHDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione is a chemical compound with the CAS Number: 1453422-57-5 . Its IUPAC name is 6-hydroxyhexahydro-1H-3,5-methanocyclopenta[c]isothiazole 2,2-dioxide . The molecular weight of this compound is 189.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3S/c9-7-3-1-4-5(2-3)12(10,11)8-6(4)7/h3-9H,1-2H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Chemical Synthesis : The synthesis of compounds related to 9-Hydroxy-4λ⁶-thia-5-azatricyclo[4.2.1.0³,⁷]nonane-4,4-dione involves complex chemical reactions including addition, annulation, cyclization, oxidation, and replacement reactions. These processes are crucial for creating specific structures and functionalities in organic compounds, which can be used in further chemical transformations or as final products in various applications (R. Bishop, 2003).

Chiral Building Blocks and Enantiomer Separation

  • Chiral Building Blocks : Research has focused on the synthesis and enantiomer separation of oxygenated 9-azabicyclo[3.3.1]nonanes, which are potentially useful as chiral building blocks. These compounds can be used to develop enantiomerically pure substances for pharmaceuticals and fine chemicals, demonstrating the importance of stereochemistry in chemical synthesis (Vidmantas Bieliu̅nas et al., 2013).

Green Chemistry and Sustainable Processes

  • Biomass-derived Dicarboxylic Acid Valorisation : The synthesis of 9-thiabicyclo[3,3,1]nonane-2,6–dione using a "one-pot" hydrogenation process in a green solvent, supercritical carbon dioxide, represents an advanced method for valorizing carbohydrate-rich terrestrial renewable feedstock. This process highlights the application of green chemistry principles in producing valuable chemicals from lignocellulosic biomass, emphasizing sustainability and environmental friendliness (Ewa Bogel-Łukasik et al., 2018).

Catalysis and Material Science

  • Organocatalysis for CO2 Reduction : The use of organocatalysts for the reduction of carbon dioxide in the presence of hydroboranes to generate methanol and related products showcases the role of these compounds in catalysis and material science. This research demonstrates how novel catalysts can contribute to addressing environmental challenges by facilitating the conversion of CO2 into useful products (Marc-André Courtemanche et al., 2013).

Safety and Hazards

The safety data sheet for this compound indicates that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4,4-dioxo-4λ6-thia-5-azatricyclo[4.2.1.03,7]nonan-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-7-3-1-4-5(2-3)12(10,11)8-6(4)7/h3-9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOLTDXLIOHDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2O)NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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